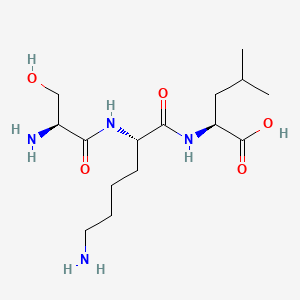
473930-22-2 (Base libre)
Vue d'ensemble
Description
“473930-22-2 (Free base)” is also known as SM-276001. It is a selective and potent TLR7 agonist . This compound can induce antitumor immune responses when dosed either intratracheally or orally .
Molecular Structure Analysis
The chemical formula of “473930-22-2 (Free base)” is C16H21N7O . Its exact mass is 327.18 and its molecular weight is 327.392 . The elemental composition is C, 58.70; H, 6.47; N, 29.95; O, 4.89 .Applications De Recherche Scientifique
Immunologie & Inflammation
SM-276001 est utilisé dans le domaine de l’immunologie & de l’inflammation . C’est un agoniste puissant et sélectif de TLR7 qui induit une réponse immunitaire antitumorale . Cela en fait un outil précieux pour étudier les réponses immunitaires et l’inflammation.
Activité Antitumorale
SM-276001 a montré une activité antitumorale significative . Il a été constaté qu’il induisait une réponse immunitaire antitumorale, ce qui en fait un candidat potentiel pour la recherche sur le traitement du cancer .
Induction d’Interféron
SM-276001 est un inducteur d’interféron (IFN) actif par voie orale . Les interférons sont des protéines qui sont produites et libérées par les cellules hôtes en réponse à la présence d’agents pathogènes tels que les virus, les bactéries, les parasites et aussi les cellules tumorales .
Développement de Médicaments
Le composé “473930-22-2 (Base libre)” joue un rôle dans le développement de médicaments. Ses propriétés et ses effets sont étudiés pour des applications thérapeutiques potentielles.
Essais Cliniques
“473930-22-2 (Base libre)” est utilisé dans des essais cliniques. Ces essais visent à évaluer ses avantages, ses effets secondaires potentiels et son efficacité dans le traitement ou la gestion de certaines affections.
Recherche Environnementale
In Vivo
In vivo studies have demonstrated the potential of 473930-22-2 (Free base) to treat a variety of diseases and conditions. In animal models, 473930-22-2 (Free base) has been shown to inhibit tumor growth, reduce inflammation, and improve metabolic parameters. Additionally, 473930-22-2 (Free base) has been shown to reduce the severity of symptoms associated with diseases such as diabetes, obesity, and cardiovascular disease.
In Vitro
In vitro studies have demonstrated the ability of 473930-22-2 (Free base) to modulate a variety of biological pathways and cellular processes. In cell culture studies, 473930-22-2 (Free base) has been shown to inhibit the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. Additionally, 473930-22-2 (Free base) has been demonstrated to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Mécanisme D'action
Target of Action
The primary target of the compound 473930-22-2, also known as SM-276001, is Toll-like Receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
SM-276001 acts as a potent and selective TLR7 agonist . It interacts with TLR7, triggering a response that leads to the induction of antitumor immune responses .
Biochemical Pathways
The activation of TLR7 by SM-276001 leads to the induction of interferon (IFN) . IFN is a group of signaling proteins that are released by host cells in response to the presence of several pathogens. In this case, the induced IFN contributes to the antitumor immune responses.
Pharmacokinetics
The compound SM-276001 is orally active . This suggests that it can be administered orally and is capable of being absorbed into the body through the digestive system to exert its effects.
Result of Action
The activation of TLR7 and the subsequent induction of IFN by SM-276001 result in antitumor immune responses . This means that the compound helps the immune system to recognize and combat tumor cells more effectively.
Action Environment
The action, efficacy, and stability of SM-276001 can be influenced by various environmental factors. For instance, the compound is stable under certain storage conditions (-25~-15℃ for powder form, -85~-65℃ for solvent form) . .
Activité Biologique
473930-22-2 (Free base) has been demonstrated to have a variety of biological activities. In vitro studies have demonstrated that 473930-22-2 (Free base) can inhibit the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. Additionally, 473930-22-2 (Free base) has been demonstrated to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
473930-22-2 (Free base) has been demonstrated to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that 473930-22-2 (Free base) can inhibit tumor growth, reduce inflammation, and improve metabolic parameters. Additionally, 473930-22-2 (Free base) has been shown to reduce the severity of symptoms associated with diseases such as diabetes, obesity, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 473930-22-2 (Free base) in laboratory experiments include its ability to modulate a variety of biological pathways and cellular processes. Additionally, 473930-22-2 (Free base) is simple and efficient to synthesize and can be carried out in a single reaction vessel.
The limitations of using 473930-22-2 (Free base) in laboratory experiments include its lack of specificity for certain biological pathways and processes. Additionally, the mechanism of action of 473930-22-2 (Free base) is not fully understood and further research is needed to elucidate its exact mechanism of action.
Orientations Futures
The future directions for 473930-22-2 (Free base) include further research into its mechanism of action, its potential therapeutic applications, and its potential to modulate a variety of biological pathways and cellular processes. Additionally, further research into its pharmacokinetics and pharmacodynamics is needed to better understand its potential therapeutic effects. Furthermore, further research into its potential to target specific diseases and conditions is needed to determine its potential therapeutic applications. Lastly, further research into its potential to reduce the severity of symptoms associated with diseases such as diabetes, obesity, and cardiovascular disease is needed to determine its potential therapeutic effects.
Propriétés
IUPAC Name |
6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOLEMXCBOQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



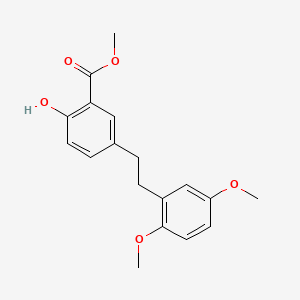
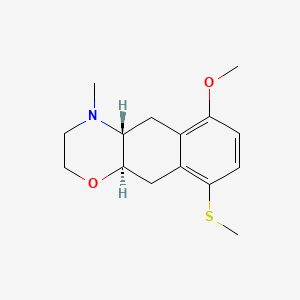

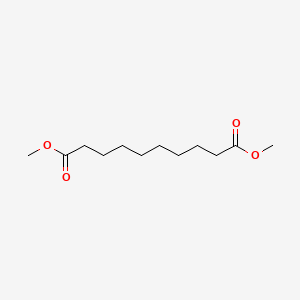
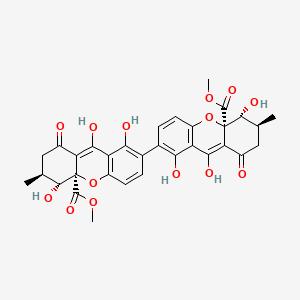
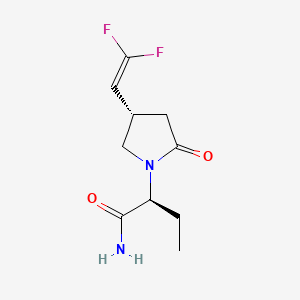
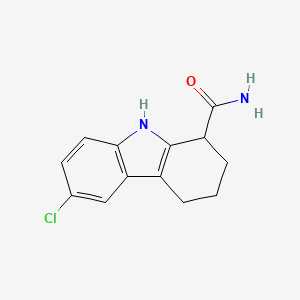
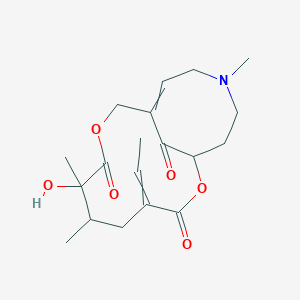

![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
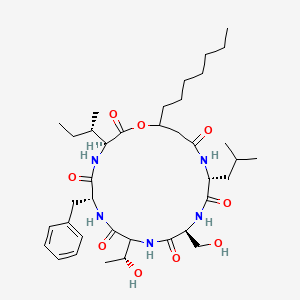
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
